molecular formula C14H19NO3 B13636756 Tert-butyl (2-oxopropyl)(phenyl)carbamate

Tert-butyl (2-oxopropyl)(phenyl)carbamate

Cat. No.: B13636756
M. Wt: 249.30 g/mol
InChI Key: ZAGYCMUMBSLTRM-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-oxopropyl)-N-phenylcarbamate: is an organic compound that features a tert-butyl group, an oxopropyl group, and a phenylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-oxopropyl)-N-phenylcarbamate typically involves the reaction of tert-butyl carbamate with 2-oxopropyl chloride and phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of tert-butyl N-(2-oxopropyl)-N-phenylcarbamate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(2-oxopropyl)-N-phenylcarbamate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxopropyl group to a hydroxyl group.

    Substitution: The phenylcarbamate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products:

Scientific Research Applications

tert-Butyl N-(2-oxopropyl)-N-phenylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl N-(2-oxopropyl)-N-phenylcarbamate exerts its effects involves the interaction of its functional groups with molecular targets. The tert-butyl group provides steric hindrance, while the oxopropyl and phenylcarbamate moieties can form hydrogen bonds and other interactions with enzymes and proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

  • tert-Butyl N-(2-oxopropyl)carbamate
  • tert-Butyl N-(2-oxopropyl)benzenesulfonylcarbamate

Comparison: tert-Butyl N-(2-oxopropyl)-N-phenylcarbamate is unique due to the presence of both the oxopropyl and phenylcarbamate groups, which confer distinct reactivity and interaction profiles compared to similar compounds. The phenyl group enhances its ability to participate in π-π interactions, making it more versatile in certain applications .

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

tert-butyl N-(2-oxopropyl)-N-phenylcarbamate

InChI

InChI=1S/C14H19NO3/c1-11(16)10-15(12-8-6-5-7-9-12)13(17)18-14(2,3)4/h5-9H,10H2,1-4H3

InChI Key

ZAGYCMUMBSLTRM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CN(C1=CC=CC=C1)C(=O)OC(C)(C)C

Origin of Product

United States

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